ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a sulfamoyl benzoyl group and ester functionality. Its crystal structure and hydrogen-bonding patterns, critical for stability and reactivity, can be analyzed using tools like SHELX programs .
Properties
IUPAC Name |
ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O5S2/c1-8-31-22(28)20-17(6)25(7)23(32-20)24-21(27)18-9-11-19(12-10-18)33(29,30)26(13-15(2)3)14-16(4)5/h9-12,15-16H,8,13-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDMUVVKNDFESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, thiazole derivatives, and sulfonamides. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate may exhibit similar biological activities, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for further research in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazole derivatives with modifications at the 2- and 5-positions. Below is a detailed comparison with pharmacopeially documented analogs (Table 1) and a discussion of key differences:
Table 1: Structural Comparison of Thiazole Derivatives
Key Structural and Functional Differences
Backbone Complexity: The target compound features a simpler dihydrothiazole backbone compared to the polycyclic or peptide-like structures in Pharmacopeial Forum analogs (e.g., hydroxy-diphenylhexane backbones) . This likely reduces steric hindrance, enhancing membrane permeability. The Z-imino group in the target compound may influence π-π stacking interactions, unlike the carbamate or ureido linkages in analogs.
The ethyl ester at C5 contrasts with the carbamate or hydroxy groups in analogs, suggesting divergent hydrolysis rates and bioavailability profiles.
Stereochemical Considerations: The Z-configuration at the imino group creates a planar geometry, whereas analogs with chiral centers (e.g., 2S,3R,5R configurations) exhibit 3D conformational diversity critical for target binding .
Research Findings and Limitations
- Hydrogen-Bonding Networks : The sulfamoyl group in the target compound may form stronger hydrogen bonds (e.g., N–H···O interactions) compared to carbamates, as inferred from Etter’s graph-set analysis .
- Pharmacological Data : While analogs from Pharmacopeial Forum emphasize antiviral or antibacterial activity , the target compound’s sulfamoyl group hints at protease inhibition (e.g., similar to sulfonamide drugs). However, explicit activity data remain unreported.
- Synthetic Challenges : The branched 2-methylpropyl groups in the target compound may complicate synthesis compared to linear-chain analogs.
Biological Activity
Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, antiprotozoal, and anticancer properties.
Chemical Structure and Properties
The compound’s structure is characterized by a thiazole ring, a sulfonamide group, and a benzoyl imino moiety. This unique combination contributes to its diverse biological activities. The molecular formula is with a molecular weight of 513.629 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. The compound may inhibit specific enzymes or receptors involved in key biological pathways.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives possess significant antimicrobial properties. In particular:
- Antibacterial Effects : Studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, derivatives have shown MIC values ranging from 1.56 to 6.25 µg/mL against these pathogens .
- Antifungal Effects : The thiazole scaffold is critical for antifungal activity. Compounds similar to the target compound have been tested against fungal strains such as Candida albicans, showing enhanced activity with MIC values between 6.25 and 12.5 µg/mL .
Antiprotozoal Activity
Thiazole derivatives have also been evaluated for their antiprotozoal effects:
- Compounds related to the target compound have shown activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating potent effects compared to standard treatments .
Anticancer Potential
The anticancer properties of thiazole derivatives are under investigation:
- Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways related to growth and survival .
Synthesis and Evaluation
A study conducted by Karegoudar et al. synthesized several thiazole derivatives and evaluated their biological activities. They found that specific substitutions on the thiazole ring significantly influenced antimicrobial potency, highlighting the importance of structural modifications for enhancing biological activity .
Comparative Analysis
| Compound | Target Pathogen | Activity Type | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Antibacterial | 1.56 µg/mL |
| Compound B | Candida albicans | Antifungal | 6.25 µg/mL |
| Compound C | Giardia intestinalis | Antiprotozoal | 10 nM |
This table summarizes findings from various studies on related compounds, indicating the potential efficacy of this compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of sulfamoylbenzoyl derivatives with thiazole precursors. For example, refluxing substituted benzaldehydes with aminothiazole derivatives in ethanol/acetic acid (4:1 ratio) under nitrogen for 4–6 hours achieves imine bond formation . Key parameters include:
- Temperature: 80–100°C for reflux.
- Catalysts: Glacial acetic acid (5 drops per 0.001 mol substrate) to protonate intermediates .
- Purification: Recrystallization from DMF/acetic acid (1:2) to isolate the final product with >95% purity .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer: Use a combination of:
- Spectroscopy: ¹H/¹³C NMR to confirm the (2Z)-configuration of the imine bond and substituent positions .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., observed m/z 512.57 vs. calculated for C₁₉H₂₀N₄O₇S₃) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the dihydrothiazole ring and sulfamoyl group orientation .
Advanced Research Questions
Q. How do variations in sulfamoyl and thiazole substituents affect the compound’s biological activity?
Methodological Answer: Perform structure-activity relationship (SAR) studies :
- Substituent Screening: Replace bis(2-methylpropyl)sulfamoyl with pyrrolidine- or dimethylsulfamoyl groups to assess changes in enzyme inhibition (e.g., kinase assays) .
- Biological Assays: Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) and compare with analogs like methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate .
- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or EGFR .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Address discrepancies through:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Metabolic Stability Testing: Compare in vitro (microsomal assays) and in vivo (rodent models) results to identify degradation pathways .
- Meta-Analysis: Cross-reference datasets from analogs (e.g., benzothiazole derivatives with sulfonamide groups) to identify trends in bioactivity .
Q. What experimental designs are recommended for studying environmental fate and degradation pathways?
Methodological Answer: Follow environmental-chemical analysis protocols :
- Hydrolytic Stability: Incubate the compound in buffers (pH 3–9) at 25–50°C for 48 hours, then quantify degradation via HPLC .
- Photodegradation: Expose to UV light (λ = 254 nm) and monitor by LC-MS for byproducts like sulfonic acid derivatives .
- Ecotoxicology: Use algae (e.g., Chlorella vulgaris) or daphnia models to assess acute toxicity (LC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
